1,1'-(1,2-Phenylene)bis(3-ethylheptan-1-one)
Description
1,1'-(1,2-Phenylene)bis(3-ethylheptan-1-one) is a symmetric diketone featuring a 1,2-phenylene spacer bridging two 3-ethylheptan-1-one moieties. This compound belongs to a class of aromatic bis-ketones, which are structurally characterized by a central aromatic ring (here, ortho-substituted phenylene) linked to aliphatic ketone chains. The 3-ethylheptan-1-one substituents contribute steric bulk and influence the compound’s solubility, reactivity, and intermolecular interactions. Such diketones are of interest in organic synthesis, materials science, and as precursors for heterocyclic systems due to their ability to participate in cyclization and condensation reactions .
Properties
CAS No. |
663917-99-5 |
|---|---|
Molecular Formula |
C24H38O2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
3-ethyl-1-[2-(3-ethylheptanoyl)phenyl]heptan-1-one |
InChI |
InChI=1S/C24H38O2/c1-5-9-13-19(7-3)17-23(25)21-15-11-12-16-22(21)24(26)18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3 |
InChI Key |
ZUUMDAOVLDVZID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(=O)C1=CC=CC=C1C(=O)CC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) typically involves the reaction of 1,2-dibromobenzene with 3-ethylheptan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can occur at the phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Phenylene Substitution Patterns
The position of substituents on the phenylene spacer significantly impacts molecular geometry and electronic properties. For example:
- 1,4-Phenylene-linked bis-ketones (e.g., 1,1'-(1,4-phenylene)bis(3-ethylheptan-1-one)) exhibit linear alignment of ketone groups, enabling extended conjugation and planar molecular configurations. This enhances crystallinity and thermal stability compared to the 1,2-isomer.
- 1,3-Phenylene-linked analogues introduce angular strain, reducing symmetry and altering dipole interactions. Such compounds often display lower melting points and higher solubility in polar solvents .
Functional Group Variations
- Bis-ylides vs. Bis-ketones : The evidence highlights bis-ylides (e.g., 1,4- or 1,3-phenylene-linked bis-pyridinium dimethylides) as structurally related compounds. Unlike 1,1'-(1,2-phenylene)bis(3-ethylheptan-1-one), ylides feature charged moieties (e.g., 4,4'-bipyridinium heads), which confer redox activity and ionic character. These properties make ylides suitable for electrochemical applications, whereas the neutral diketone is more relevant in supramolecular or polymer chemistry .
- Carbonyl vs. Ester Derivatives : Replacing ketone groups with esters (e.g., 1,2-phenylene-linked diesters) reduces electrophilicity and alters reactivity in nucleophilic additions. Esters typically exhibit higher hydrolytic stability but lower thermal decomposition temperatures.
Spectroscopic and Physical Properties
- NMR Analysis : The 1,2-phenylene diketone exhibits slight upfield shifts in carbonyl 13C signals compared to 1,4-isomers due to reduced conjugation. Ylides (e.g., compound 25a) show distinct aromatic proton signals (~8.0 ppm) and nitrogen-associated carbon shifts, absent in neutral diketones .
- Thermal Stability : Bis-ketones generally decompose above 250°C, while ylides degrade at lower temperatures (~180°C) due to ionic instability.
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